molecular formula C8H8N6 B181786 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine CAS No. 33237-20-6

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

Cat. No. B181786
CAS RN: 33237-20-6
M. Wt: 188.19 g/mol
InChI Key: OCBCFXNEEQDQGV-UHFFFAOYSA-N
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Description

The compound 4’-(4-Pyridyl)-4,2’:6’,4’'-terpyridine is a related compound with a molecular formula of C20H14N4 . It has a molecular weight of 310.35 .


Molecular Structure Analysis

The complex {[(ZnI2)3(tpt)2]·x(solvent)}n (tpt=tris(4-pyridyl)-1,3,5-triazine) was first proposed as a crystalline sponge and has been most generally used .


Chemical Reactions Analysis

Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been reported, indicating that the compound can exist in different crystalline forms under different conditions .


Physical And Chemical Properties Analysis

The second polymorph of the compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) is reported, TPT-II, which crystallizes in space group I2/a. Its higher density and more efficient space filling indicate the lower entropy of TPT-II, while its slightly lower melting point indicates its weaker intermolecular interactions .

Scientific Research Applications

Application in Metal-Organic Frameworks (MOFs)

Field

This application falls under the field of Material Science .

Summary of the Application

The compound “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine” has been used in the creation of one-dimensional metal-organic frameworks (MOFs) by coordinating the compound with copper nodes .

Methods of Application

The reaction between 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt) and copper(II) hexafluoroacetylacetone (Cu(hfa)2) yields two different 1D MOFs . The Cu:4-tpt ratio in the new MOFs is determined by the reaction medium, particularly, the solvent used .

Results or Outcomes

The two compounds have been fully characterized, including crystal structure elucidation . After activation, N2 adsorption/desorption measurements at 77 K confirm the microporous character of one of the MOFs with an apparent surface area of 190 m2 g 1 . Besides, at 273 K this material clearly shows a significant adsorption of CO2 prompted by noncoordinated nitrogen in the triazine linker .

Application in Photocatalysis

Field

This application falls under the field of Nanotechnology and Environmental Science .

Summary of the Application

Porphyrin-based nanostructures, which can be built using “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine”, have demonstrated great potentials in visible-light photocatalytic applications .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

Application in Photoresponsive Porphyrin Nanotubes

Field

This application falls under the field of Supramolecular Chemistry .

Summary of the Application

The compound has been used in the creation of photoresponsive porphyrin nanotubes formed by the self-assembly of meso-tetrakis (4-sulfonatophenyl)porphyrin and Sn (IV) meso-tetra (4-pyridyl)porphyrin . These nanotubes are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties .

Methods of Application

Porphyrin tectons, H4TPPS2−4 TPPS 4 2 - : Sn (IV)TPyP 4+, self-assemble into the nanotubes in a ratio of 2:1, respectively, as determined by the elemental analysis .

Results or Outcomes

The photoconductivity of the porphyrin nanotubes was determined to be as high as 3.1 × 10 −4 S m −1, and the dependence of the photoconductance on distance and temperature was investigated . The sensor properties of the H4TPPS2−4 TPPS 4 2 - - Sn (IV)TPyP 4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode .

Application in Photocatalytic Nanostructures

Summary of the Application

Porphyrin-based nanostructures, which can be built using “6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine”, have demonstrated great potentials in visible-light photocatalytic applications . These nanostructures are increasingly exploited in optoelectronic devices due to their electrical, optical, and catalytic properties .

Results or Outcomes

Application in CO2 Adsorption

Field

This application falls under the field of Environmental Science .

Summary of the Application

The compound has been used in the creation of one-dimensional metal–organic frameworks (MOFs) by coordinating the compound with copper nodes . These MOFs have shown significant adsorption of CO2 .

Results or Outcomes

After activation, N2 adsorption/desorption measurements at 77 K confirm the microporous character of one of the MOFs with an apparent surface area of 190 m2 g 1 . Besides, at 273 K this material clearly shows a significant adsorption of CO2 prompted by noncoordinated nitrogen in the triazine linker .

Application in Electrocatalysts for Oxygen Reduction Reaction

Field

This application falls under the field of Electrochemistry .

Summary of the Application

The compound has been used in the creation of three-dimensional Co(II) MOFs by coordinating the compound with polycarboxylic acid ligands . These MOFs and their derivatives have been used as efficient electrocatalysts for oxygen reduction reaction .

Methods of Application

Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

The safety data sheet for a related compound, (4-Pyridyl)acetone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Porphyrin-based MOFs are emerging as promising candidates for energy harvesting and conversion applications . The anti-COVID-19 activity of TMPyP4, a cationic porphyrin compound targeting SARS-CoV-2 G4s, is more potent than remdesivir evidenced by both in vitro and in vivo studies .

properties

IUPAC Name

6-pyridin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBCFXNEEQDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186888
Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

CAS RN

33237-20-6
Record name 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 33237-20-6
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Lim, AV Dolzhenko - ChemistrySelect, 2023 - Wiley Online Library
The hazardous, toxic, and flammable solvents, methyl and ethyl cellosolves (2‐methoxy‐ and 2‐ethoxyethanols), are typically used as media for the synthesis of guanamines (1,3,5‐…

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